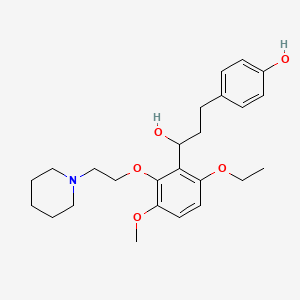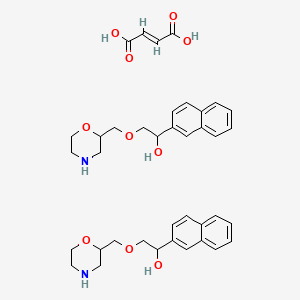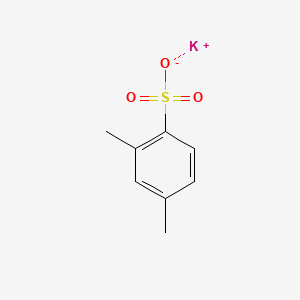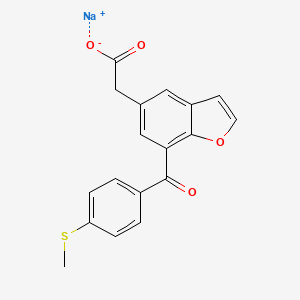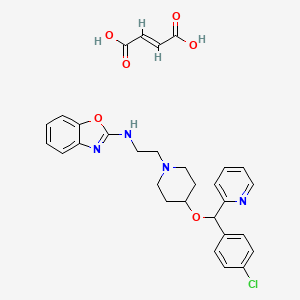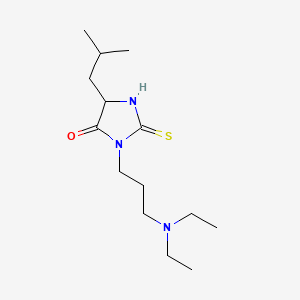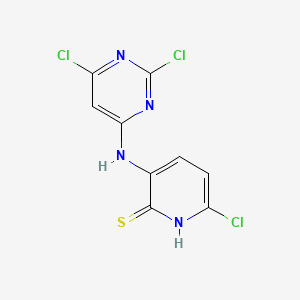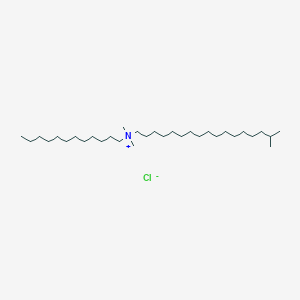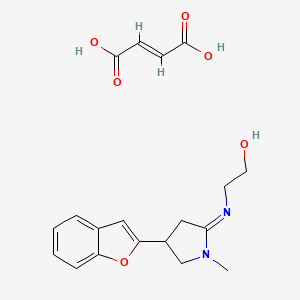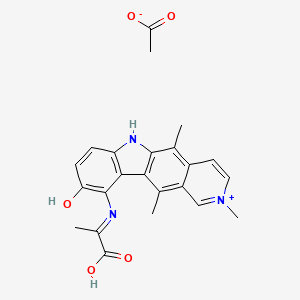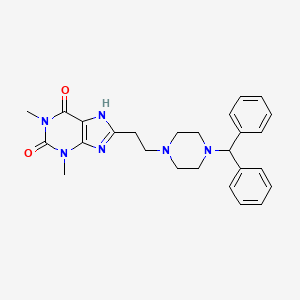
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)- is a complex organic compound belonging to the class of xanthines. Xanthines are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)- involves several steps, starting with the preparation of the purine core The purine core is typically synthesized through a series of condensation reactions involving formamide and other precursors
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is purified through crystallization or chromatography techniques to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can replace the existing groups on the purine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)- has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling and metabolic processes, contributing to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)- can be compared with other xanthine derivatives, such as:
Caffeine: A well-known stimulant with similar purine structure but different functional groups.
Theophylline: Used in the treatment of respiratory diseases, sharing the purine core but with different substituents.
Theobromine: Found in cocoa products, with similar stimulant properties but distinct chemical structure.
These compounds share the purine core but differ in their substituents, leading to unique properties and applications.
Eigenschaften
CAS-Nummer |
90749-33-0 |
|---|---|
Molekularformel |
C26H30N6O2 |
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
8-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C26H30N6O2/c1-29-24-22(25(33)30(2)26(29)34)27-21(28-24)13-14-31-15-17-32(18-16-31)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,23H,13-18H2,1-2H3,(H,27,28) |
InChI-Schlüssel |
SZAYVNIOWLCSOR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;formaldehyde;formic acid;urea;hydroxide](/img/structure/B12748963.png)
